1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one
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Overview
Description
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one is a fluorinated organic compound with the molecular formula C10H15F5O2 It is characterized by the presence of five fluorine atoms, a hydroxyl group, and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one can be synthesized through several methods. One common approach involves the fluorination of a precursor compound, such as 4-hydroxydecan-2-one, using a fluorinating agent like sulfur tetrafluoride (SF4) or a similar reagent. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to achieve efficient and consistent fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1,1,1,3,3-pentafluoro-4-oxodecan-2-one or 1,1,1,3,3-pentafluorodecanoic acid.
Reduction: Formation of 1,1,1,3,3-pentafluoro-4-hydroxydecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,1,3,3-pentafluoro-4-hydroxydecan-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but a different structure.
1,1,1,3,3-Pentafluoropropane: A fluorinated hydrocarbon with fewer functional groups.
Uniqueness
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one is unique due to its combination of fluorine atoms, hydroxyl group, and ketone group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other fluorinated compounds may not be suitable.
Properties
CAS No. |
848786-02-7 |
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Molecular Formula |
C10H15F5O2 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
1,1,1,3,3-pentafluoro-4-hydroxydecan-2-one |
InChI |
InChI=1S/C10H15F5O2/c1-2-3-4-5-6-7(16)9(11,12)8(17)10(13,14)15/h7,16H,2-6H2,1H3 |
InChI Key |
FVZXNJWZLDQGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C(=O)C(F)(F)F)(F)F)O |
Origin of Product |
United States |
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